molecular formula C7H9NO2 B14689276 n-Hydroxy-3-methoxyaniline CAS No. 24171-80-0

n-Hydroxy-3-methoxyaniline

Cat. No.: B14689276
CAS No.: 24171-80-0
M. Wt: 139.15 g/mol
InChI Key: BYUDTURYRGUOAQ-UHFFFAOYSA-N
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Description

n-Hydroxy-3-methoxyaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to the benzene ring, along with an amino group (-NH₂). The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-3-methoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-methoxyaniline, followed by reduction to introduce the hydroxyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br₂) and chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

n-Hydroxy-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Hydroxy-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Lacks the hydroxyl group, resulting in different chemical properties.

    4-Hydroxy-3-methoxyaniline: The hydroxyl group is positioned differently, affecting its reactivity.

    2-Hydroxy-3-methoxyaniline: The position of the hydroxyl group influences its chemical behavior.

Uniqueness

n-Hydroxy-3-methoxyaniline is unique due to the specific positioning of the hydroxyl and methoxy groups on the benzene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

24171-80-0

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

N-(3-methoxyphenyl)hydroxylamine

InChI

InChI=1S/C7H9NO2/c1-10-7-4-2-3-6(5-7)8-9/h2-5,8-9H,1H3

InChI Key

BYUDTURYRGUOAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NO

Origin of Product

United States

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